4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The hydroxyethyl group can be introduced via the reaction of piperazine with ethylene oxide.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl and nitrophenyl groups play crucial roles in binding to these targets, modulating their activity . The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS)
Uniqueness
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a hydroxyethyl group, a nitrophenyl group, and a piperazine ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-12-11-23-7-9-24(10-8-23)17-6-5-14(13-18(17)25(28)29)19-15-3-1-2-4-16(15)20(27)22-21-19/h1-6,13,26H,7-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGZJWWLNKHHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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